molecular formula C11H9Cl2N3S B14275606 4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine CAS No. 183811-04-3

4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine

Cat. No.: B14275606
CAS No.: 183811-04-3
M. Wt: 286.2 g/mol
InChI Key: XHOGEIYVIOHBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of chlorine atoms at positions 4 and 6, a methyl group at the nitrogen atom, and a phenylsulfanyl group at position 5 of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative followed by the introduction of the phenylsulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted pyrimidines, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: The compound is used in the production of advanced materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and phenylsulfanyl group contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-N-methyl-5-(phenylsulfanyl)pyrimidin-2-amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for forming diverse derivatives, making it valuable for various research and industrial applications.

Properties

CAS No.

183811-04-3

Molecular Formula

C11H9Cl2N3S

Molecular Weight

286.2 g/mol

IUPAC Name

4,6-dichloro-N-methyl-5-phenylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C11H9Cl2N3S/c1-14-11-15-9(12)8(10(13)16-11)17-7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15,16)

InChI Key

XHOGEIYVIOHBJM-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.